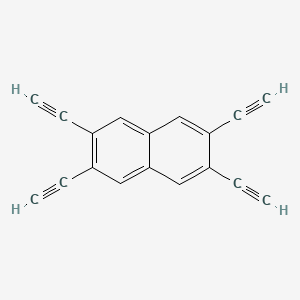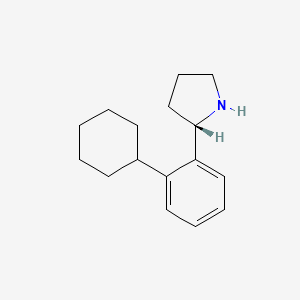
(S)-2-(2-Cyclohexylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a cyclohexyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Cyclohexylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The process typically includes:
Chiral Catalysis: Using chiral catalysts to induce the formation of the (S)-enantiomer.
Resolution of Racemic Mixtures: Separating the (S)-enantiomer from a racemic mixture using chromatographic techniques or crystallization.
化学反応の分析
Types of Reactions
(S)-2-(2-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines.
科学的研究の応用
(S)-2-(2-Cyclohexylphenyl)pyrrolidine has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-(2-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, leading to physiological effects.
類似化合物との比較
Similar Compounds
®-2-(2-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(2-Cyclohexylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-Phenylpyrrolidine: A similar compound lacking the cyclohexyl group.
Uniqueness
(S)-2-(2-Cyclohexylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and racemic mixture. The presence of the cyclohexyl group also contributes to its distinct chemical and physical properties.
特性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC名 |
(2S)-2-(2-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m0/s1 |
InChIキー |
BUQLACMQYVFYQF-INIZCTEOSA-N |
異性体SMILES |
C1CCC(CC1)C2=CC=CC=C2[C@@H]3CCCN3 |
正規SMILES |
C1CCC(CC1)C2=CC=CC=C2C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
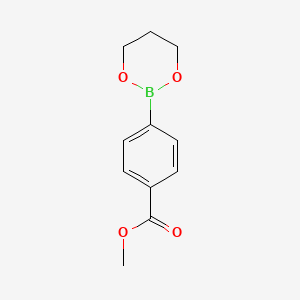
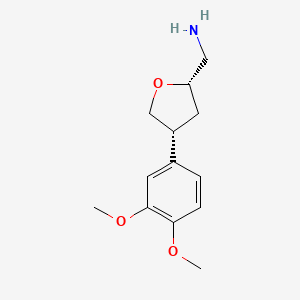

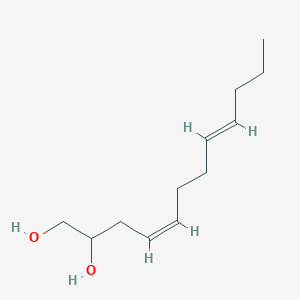
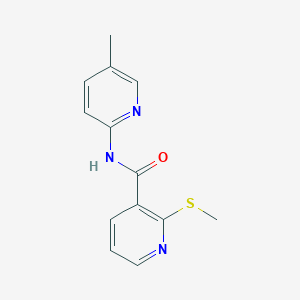
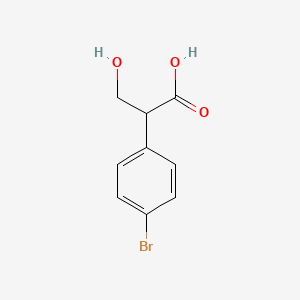


![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)

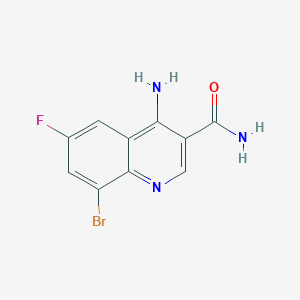
![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)
